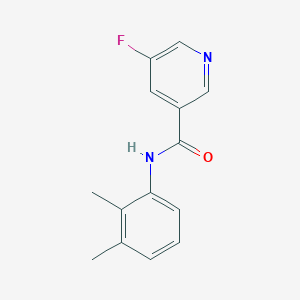![molecular formula C14H22ClN5O B12242385 2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide](/img/structure/B12242385.png)
2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a chloropyrimidine moiety attached to a piperazine ring, which is further linked to a propanamide group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide typically involves the following steps:
Formation of the Chloropyrimidine Intermediate: The starting material, 5-chloropyrimidine, is synthesized through the chlorination of pyrimidine using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Piperazine Derivatization: The chloropyrimidine intermediate is then reacted with piperazine under reflux conditions in a suitable solvent like ethanol or acetonitrile to form the 5-chloropyrimidin-2-ylpiperazine intermediate.
Amidation Reaction: The final step involves the reaction of the 5-chloropyrimidin-2-ylpiperazine intermediate with isopropylamine and a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding N-oxide derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: The chloropyrimidine moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alcohols
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Amine derivatives
Substitution: Substituted pyrimidine derivatives
Scientific Research Applications
2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Studied for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit enzyme activity or block receptor signaling pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 8-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]butyl-8-azaspiro[4.5]decane-7,9-dione
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine
Uniqueness
2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide is unique due to its specific structural features, such as the combination of a chloropyrimidine moiety with a piperazine ring and a propanamide group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H22ClN5O |
|---|---|
Molecular Weight |
311.81 g/mol |
IUPAC Name |
2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C14H22ClN5O/c1-10(2)18-13(21)11(3)19-4-6-20(7-5-19)14-16-8-12(15)9-17-14/h8-11H,4-7H2,1-3H3,(H,18,21) |
InChI Key |
BWBNKIHYQOTNSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C(C)N1CCN(CC1)C2=NC=C(C=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B12242320.png)
![4-methoxy-2-(5-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B12242327.png)


![4-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-3-fluoropyridine](/img/structure/B12242339.png)
![3-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)pyridine](/img/structure/B12242347.png)
![1-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-4-(2,2,2-trifluoroethyl)piperazine](/img/structure/B12242356.png)
![3-(5-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrazine-2-carbonitrile](/img/structure/B12242359.png)
![N-(propan-2-yl)-2-[4-(pyrazin-2-yl)piperazin-1-yl]propanamide](/img/structure/B12242363.png)
![1-Methyl-4-(4-{[1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine](/img/structure/B12242366.png)
![4-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]pyridine](/img/structure/B12242367.png)
![3-Cyclopropyl-6-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)methoxy]pyridazine](/img/structure/B12242375.png)
![4-Cyclopropyl-6-[5-(1-methanesulfonylpiperidine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B12242384.png)
